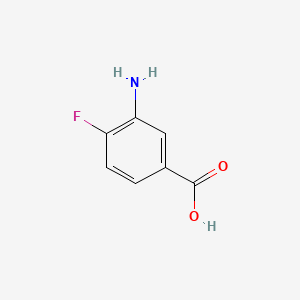

3-Amino-4-fluorobenzoic acid

描述

Significance of Aromatic Amino Acids in Advanced Chemical Synthesis

Aromatic amino acids are a class of organic compounds that contain both an amino group and a carboxylic acid group attached to an aromatic ring. These structures are fundamental to a wide range of biological processes and serve as crucial precursors in the synthesis of numerous important molecules. wikipedia.orgcreative-proteomics.comnih.gov In the realm of advanced chemical synthesis, non-proteinogenic aromatic amino acids, such as 3-Amino-4-fluorobenzoic acid, are particularly valuable. Their unique substitution patterns provide chemists with tools to create novel molecular architectures with specific, designed properties. numberanalytics.com The presence of the amino and carboxylic acid groups allows for a variety of chemical transformations, including peptide couplings and the formation of heterocyclic rings, while the aromatic core provides a rigid scaffold. numberanalytics.com

Role of Halogenated Benzoic Acids in Contemporary Chemical Development

Halogenated organic compounds, particularly those containing fluorine, have become indispensable in contemporary chemical development, especially in the pharmaceutical and agrochemical industries. nih.govnih.gov The incorporation of halogen atoms, and fluorine in particular, into a benzoic acid structure can profoundly alter the molecule's physicochemical properties. cymitquimica.com Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, impact the basicity of the amino group, and alter the electronic nature of the aromatic ring. innospk.com These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the resulting molecules to biological targets. innospk.com Halogenated benzoic acids are therefore key intermediates in the synthesis of a wide array of bioactive compounds. google.com

Structural Features and their Implications for Research

The specific arrangement of functional groups in this compound has significant implications for its reactivity and utility in research. The amino group is positioned meta to the carboxylic acid, and the fluorine atom is ortho to the amino group and para to the carboxylic acid. cymitquimica.com This substitution pattern influences the molecule's electronic properties and reactivity in various chemical reactions. cymitquimica.com The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amphoteric molecule. The fluorine atom, with its strong electron-withdrawing inductive effect and weaker electron-donating mesomeric effect, further modulates the reactivity of the aromatic ring and the properties of the adjacent functional groups. innospk.comwikipedia.org These features make this compound a versatile starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.cominnospk.com

Physicochemical Properties of this compound

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. This off-white to light yellow crystalline solid is characterized by the following properties: innospk.comhsppharma.com

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol nih.gov |

| Melting Point | 182-184 °C hsppharma.com |

| Boiling Point | 335.5 °C at 760 mmHg hsppharma.com |

| Density | 1.43 g/cm³ hsppharma.com |

| pKa | The acid dissociation constant (pKa) of the carboxylic acid group is influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The pKa of benzoic acid is 4.2. The amino group in the meta position would be expected to have a smaller effect on the pKa than a para-amino group. The fluorine atom's position further modifies the acidity. turito.com |

| Solubility | The presence of both a polar carboxylic acid and an amino group suggests some solubility in polar solvents. It is poorly soluble in cold water but has higher solubility in hot water. turito.com It is also soluble in organic solvents like acetone, benzene (B151609), and alcohol. turito.com |

Interactive Data Table: Click on the headers to sort the data.

Synthesis and Manufacturing Processes

The synthesis of this compound can be approached through several routes, often starting from commercially available fluorinated and nitrated benzene derivatives.

Common Laboratory Synthesis Methods

One common laboratory approach involves the nitration of a fluorinated benzoic acid derivative, followed by the reduction of the nitro group to an amino group. For instance, starting with 4-fluorobenzoic acid, nitration would introduce a nitro group, which can then be selectively reduced to yield this compound.

Another potential route starts with a fluorinated aniline (B41778) derivative. The amino group can be protected, followed by carboxylation of the aromatic ring and subsequent deprotection of the amino group.

A patented method describes the synthesis of this compound starting from p-Fluoro bromo benzene. google.com This is converted to a Grignard reagent and reacted with trimethyl borate (B1201080) to form a fluorobenzoic boric acid intermediate. google.com This intermediate is then nitrated and subsequently reduced to the final product. google.com

Key Starting Materials

The selection of starting materials is crucial for an efficient synthesis. Common precursors include:

4-Fluorobenzoic acid globalscientificjournal.com

2-Fluoro-5-nitrotoluene

p-Fluoro bromo benzene google.com

3-Nitro-4-fluorobenzoic acid

The choice of starting material often depends on availability, cost, and the specific synthetic strategy employed.

Applications in Chemical Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Building Block for Heterocyclic Compounds

The presence of both an amino and a carboxylic acid group on the same aromatic ring allows for intramolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize fluorinated benzoxazinones or other related heterocyclic structures which are of interest in medicinal chemistry. The fluorine substituent can enhance the biological activity and pharmacokinetic properties of these heterocyclic compounds. nih.gov

Intermediate in the Synthesis of Pharmacologically Active Molecules

This compound serves as a crucial intermediate in the preparation of various pharmacologically active molecules. innospk.comchemimpex.com The amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides, providing a multitude of pathways for molecular elaboration. wikipedia.orgacs.org Its derivatives have been explored in the development of various therapeutic agents. innospk.com The fluorine atom is often incorporated to improve metabolic stability and bioavailability of drug candidates. innospk.com For instance, it can be a precursor for the synthesis of certain enzyme inhibitors or receptor antagonists.

Spectroscopic Data and Analytical Methods

The characterization of this compound relies on a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons are influenced by the positions of the amino, fluoro, and carboxyl groups. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are affected by the electron-donating and electron-withdrawing nature of the substituents. chemicalbook.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. chemicalbook.com Key expected peaks include:

N-H stretching vibrations from the amino group.

A broad O-H stretching vibration from the carboxylic acid group.

C=O stretching from the carboxylic acid group.

C-F stretching vibration.

Aromatic C-H and C=C stretching vibrations. researchgate.netresearchgate.net

Common Analytical Methods for Characterization

Beyond NMR and IR spectroscopy, other analytical methods are employed to ensure the identity and purity of this compound. These include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. chemimpex.com

Elemental Analysis: To confirm the elemental composition of the molecule.

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSPEVFSRUTRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178329 | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-85-7 | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2365-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU8GMY5DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Amino 4 Fluorobenzoic Acid and Its Derivatives

Multi-Step Synthetic Routes

The construction of the 3-amino-4-fluorobenzoic acid molecule is typically achieved through sequential reactions that introduce the required functional groups onto an aromatic scaffold.

Nitration and Reduction Strategies for Amino Group Introduction

A common and effective strategy for introducing the amino group at the C-3 position involves the nitration of a fluorinated precursor followed by the reduction of the resulting nitro group. A well-documented industrial method starts from 4-fluorotoluene. portico.org The synthesis of 2-fluoro-3-nitrobenzoic acid, an isomer, follows a similar path starting from 2-fluoro-3-nitrotoluene, which is oxidized to form the carboxylic acid and then reduced. portico.org

Another patented approach begins with p-fluoro bromo benzene (B151609), which undergoes boronation to form a boronic acid intermediate. This intermediate is then nitrated to introduce a nitro group, yielding 3-nitro-4-fluorobenzoic boric acid. The final step is a hydro-reduction, where the nitro group is catalytically hydrogenated to the desired amino group, completing the synthesis of this compound. This multi-step process is advantageous due to the selective reduction achieved with palladium-catalyzed hydrogenation and the ability to isolate intermediates with high purity.

Table 1: Summary of a Three-Step Synthesis for this compound via a Boronic Acid Intermediate.

Research into the nitration of fluorotoluene isomers has shown that the reaction is highly regioselective. google.com For instance, the nitration of 3-fluorotoluene (B1676563) can yield both 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, with the selectivity influenced by the catalyst and reaction conditions. google.comfishersci.co.uk

Halogenation Techniques for Fluoro Substitution

Direct fluorination of aromatic rings is often difficult to control and can be explosive due to the high reactivity of fluorine. This makes indirect methods for introducing the fluorine atom preferable for synthesizing compounds like this compound.

The Balz-Schiemann reaction is a widely used and reliable indirect method for introducing a fluorine atom onto an aromatic ring. This reaction converts an aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. For example, to produce p-fluorobenzoic acid, a related compound, the synthesis starts with the diazotization of an aminobenzoic acid ester using nitrous acid at low temperatures. The resulting diazonium salt is then treated with ice-cold fluoboric acid to precipitate a diazonium fluoborate salt. This isolated salt is then carefully heated, causing it to decompose and release nitrogen gas, yielding the desired fluoro-substituted aromatic ring.

Esterification Processes for Carboxylic Acid Derivatization

The carboxylic acid group of this compound can be readily converted into an ester, a common derivatization in the synthesis of pharmaceuticals. innospk.comglobalscientificjournal.com This transformation is typically accomplished through Fischer esterification.

In this process, this compound is reacted with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux, often with the removal of water to drive the equilibrium towards the formation of the ester product, methyl 3-amino-4-fluorobenzoate.

Table 2: Typical Conditions for the Esterification of this compound.

Coupling Reactions in Derivatization

Coupling reactions are fundamental in expanding the molecular complexity of this compound and its derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used to form carbon-carbon bonds and create biaryl structures. libretexts.org While direct Suzuki coupling of this compound is not commonly reported, its halogenated derivatives are excellent substrates for this reaction. For instance, 3-Amino-4-bromo-5-fluorobenzoic acid can undergo Suzuki-Miyaura coupling to form biaryl compounds.

To prevent unwanted side reactions, the amino group is often protected (e.g., with a tert-butoxycarbonyl group) before the coupling reaction. The efficiency of the coupling can be optimized by careful selection of the palladium catalyst, ligands, and solvent system. ugr.es For example, using Pd(OAc)₂ with the SPhos ligand has been shown to enhance coupling efficiency, achieving yields greater than 85%.

Nucleophilic Substitutions in Complex Molecule Formation

The functional groups of this compound—the amino and carboxylic acid groups—are key participants in nucleophilic substitution reactions, which are foundational for building complex molecular architectures. innospk.com The amino group can act as a nucleophile to form amide bonds, a crucial step in the synthesis of many biologically active molecules, including kinase inhibitors. innospk.com

For example, this compound can be coupled with an activated carboxylic acid, such as an acid chloride, to form an amide linkage. This reaction is often mediated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in a suitable solvent like DMF (Dimethylformamide). fishersci.co.uk This amide bond formation is a key step in the synthesis of various pharmaceutical agents. acs.org The compound is also a precursor in the synthesis of the EGFR inhibitor Dacomitinib, which involves a series of reactions including cyclization, nitration, reduction, and amidation. google.com Furthermore, the fluorine atom can be replaced by a methoxy (B1213986) group via nucleophilic substitution in certain quinazolinone derivatives synthesized from this starting material. google.com

Amide Formation Strategies

The formation of amides from this compound is a critical transformation, enabling the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and materials science. innospk.com The primary strategies for amide bond formation involve the activation of the carboxylic acid group to enhance its electrophilicity, followed by reaction with a primary or secondary amine. fishersci.it

A common and effective method is the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like benzotriazol-1-ol (HOBt), facilitate the amide bond formation under mild conditions. chemicalbook.comnumberanalytics.com For instance, the synthesis of 3-amino-4-fluorobenzamide (B1284707) can be achieved by reacting this compound with ammonium (B1175870) chloride in the presence of EDC and HOBt in a solvent like N,N-dimethyl-formamide (DMF). chemicalbook.com This reaction typically proceeds at temperatures ranging from 0 °C to room temperature over several hours. chemicalbook.com

Another strategy involves converting the carboxylic acid to a more reactive acyl chloride. This is usually accomplished by treating the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. fishersci.it This method is often referred to as the Schotten-Baumann reaction and is typically carried out in an aprotic solvent with a base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid byproduct. fishersci.it

More advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, particularly when dealing with challenging substrates or when mild reaction conditions are paramount. These reagents can promote efficient amide coupling, often leading to high yields and purity of the desired product. The choice of coupling agent, solvent, and base is crucial and is often optimized based on the specific amine being coupled to the this compound core. numberanalytics.com

Interactive Data Table: Amide Formation Strategies

| Coupling Agent/Method | Additive(s) | Base | Solvent | Typical Reaction Conditions | Ref. |

| EDC | HOBt | - | DMF | 0°C to Room Temperature, 12h | chemicalbook.com |

| Acyl Chloride | - | Pyridine or Tertiary Amine | Aprotic Solvents | Room Temperature | fishersci.it |

| HATU | - | DIPEA or TEA | DMF | Room Temperature, 30-60 min | fishersci.it |

| DCC | - | Base (e.g., TEA) | DMF | 0°C to Room Temperature | numberanalytics.com |

Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on efficiency, safety, and cost-effectiveness. Key to this scale-up are advanced manufacturing technologies and rigorous process control.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the industrial synthesis of fine chemicals like derivatives of this compound. d-nb.infothieme-connect.com Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, which is particularly beneficial for managing exothermic reactions and improving reaction control. researchgate.net This enhanced control can lead to higher yields, improved product quality, and inherently safer processes due to the small reaction volumes at any given time. rsc.org

For instance, the synthesis of related floxacin intermediates has been successfully demonstrated in continuous flow systems. d-nb.infothieme-connect.com In these processes, carboxylic acids are rapidly activated and then reacted with other components in a continuous stream, significantly reducing reaction times compared to batch methods. researchgate.netrsc.org The application of such technology to this compound synthesis could involve pumping solutions of the starting materials through heated tubes or channels, potentially with in-line purification steps. This approach allows for the safe handling of potentially hazardous reagents and intermediates, and facilitates automation.

Automated Systems for Production

Automation is a cornerstone of modern chemical manufacturing, enabling high-throughput synthesis and process optimization. nih.govnih.gov Automated systems can precisely control reaction parameters such as temperature, pressure, reagent addition rates, and reaction time, leading to greater reproducibility and reduced labor costs. nih.gov

In the context of producing derivatives of this compound, automated systems can be employed for multi-step syntheses. nih.gov For example, the automated synthesis of radiolabeled compounds, such as those involving fluorobenzoic acid derivatives, has been developed for applications in medical imaging. nih.govnih.gov These systems can handle the entire process from the initial reaction to purification by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The integration of online analytical techniques allows for real-time monitoring and control of the production process. nih.gov

Yield and Quality Control in Large-Scale Production

Maintaining high yield and consistent quality is paramount in large-scale production. This is achieved through a combination of optimized reaction conditions and stringent quality control measures. For the synthesis of this compound, this involves careful selection of starting materials, catalysts, and solvents to maximize conversion and minimize the formation of impurities.

Quality control typically involves a suite of analytical techniques to monitor the reaction progress and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the product and quantifying any impurities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure of the compound. Adherence to Good Manufacturing Practices (GMP) is essential, particularly for pharmaceutical intermediates, to ensure the product meets all regulatory requirements. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. This involves the use of less hazardous materials, renewable feedstocks, and more efficient processes.

Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. researchgate.net Traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), while effective, pose environmental and health risks. fishersci.itresearchgate.net

Research into greener solvents has explored the use of water, supercritical fluids, ionic liquids, and low-melting polymers like polyethylene (B3416737) glycol (PEG). researchgate.netrasayanjournal.co.in For reactions involving benzoic acid derivatives, water has been investigated as a solvent, particularly for coupling reactions. researchgate.net The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is another promising area. DESs are often biodegradable, have low vapor pressure, and can be prepared from inexpensive and readily available components. polimi.it

Interactive Data Table: Comparison of Solvents in Chemical Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Organic | DMF, DCM, Toluene | High solubility for many organic compounds, well-established reactivity. | Often volatile, flammable, toxic, and environmentally persistent. |

| Water | H₂O | Non-toxic, non-flammable, inexpensive, environmentally benign. | Poor solubility for many non-polar organic compounds, can interfere with certain reactions. |

| Ionic Liquids | [BMIM][BF₄], [EMIM][OAc] | Low vapor pressure, high thermal stability, tunable properties. | Can be expensive, potential toxicity and biodegradability issues, may require specialized handling. |

| Deep Eutectic Solvents | Choline chloride/Urea, Choline chloride/Glycolic acid | Inexpensive, biodegradable, low toxicity, easy to prepare. | Can have high viscosity, limited thermal stability for some compositions. |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, easily removed from the product, tunable solvent properties with pressure and temperature. | Requires high-pressure equipment, poor solubility for some polar compounds without co-solvents. |

Catalytic Methodologies for Enhanced Efficiency

The synthesis of this compound and its derivatives has been significantly advanced through the development of various catalytic methodologies. These methods offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes. Key catalytic strategies include palladium-catalyzed cross-coupling reactions, copper-catalyzed aminations, and rhodium-catalyzed C-H activation, among others.

One prominent catalytic approach involves the reduction of a nitro group to an amine. For instance, the catalytic hydrogenation of 3-nitro-4-fluorobenzoic acid using a palladium on carbon (Pd/C) catalyst is a highly efficient method. This reaction typically proceeds under a hydrogen atmosphere and provides high yields of this compound. Similarly, methyl 3-amino-4-fluorobenzoate can be synthesized by the catalytic hydrogenation of methyl 3-nitro-4-fluorobenzoate using a Pd/C catalyst. Alternative reducing agents like tin(II) chloride or iron powder in an acidic medium can also be employed for this transformation. A Japanese patent describes the catalytic reduction of 4-fluoro-2-nitrohalogenobenzoic acid to produce 2-amino-4-fluorobenzoic acid. google.com Another patented method outlines the synthesis of 3-amino-4-fluorobenzoic boric acid via the hydrogenation of an intermediate, 3-nitro-4-fluorobenzoic boric acid, using a palladium-carbon catalyst. google.com

Copper-catalyzed reactions also play a crucial role in the synthesis of aminobenzoic acid derivatives. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids, which eliminates the need for protecting the acid functionality. nih.govchemsrc.com This method has been successfully applied to the synthesis of N-aryl and N-alkyl anthranilic acid derivatives with high yields. nih.gov The Ullmann condensation, a copper-catalyzed reaction, can be used for the synthesis of N-aryl anthranilic acids from 2-chlorobenzoic acid. nih.gov Research has shown that a combination of copper powder and copper(I) oxide in 2-ethoxyethanol (B86334) at 130°C provides excellent results for the amination of 2-bromobenzoic acid with aniline (B41778). nih.gov

Palladium-catalyzed reactions are widely utilized for their efficiency and functional group tolerance. researchgate.netnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the direct installation of an amino group, although regioselectivity can be a challenge in polyhalogenated systems. smolecule.com Palladium-catalyzed carbonylation of aryl halides offers a direct route to carboxylic acid derivatives. researchgate.netnih.gov For instance, palladium-catalyzed carbonylative cross-coupling of allylic alcohols with organoalanes and carbon monoxide can produce valuable β,γ-unsaturated ketones. nih.gov Furthermore, palladium-catalyzed asymmetric allylic C-H functionalization has been developed for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Rhodium-catalyzed reactions have emerged as a valuable tool for C-H activation and the synthesis of complex molecules. whiterose.ac.uk Rhodium(III)-catalyzed C-H activation methodologies have proven to be powerful for preparing heterocycles. whiterose.ac.uk For example, a rhodium-catalyzed cascade cyclization between benzoic acids and isocyanates via ortho C-H bond functionalization provides N-substituted phthalimides in a single, atom-economical step. researchgate.net Additionally, rhodium-catalyzed N-H and O-H insertion reactions of amides and carboxylic acids with α-diazo-β-ketoesters yield α-amido- and α-carboxylic-β-ketoesters, respectively. organic-chemistry.org

The following table summarizes various catalytic methodologies for the synthesis of this compound and its derivatives, highlighting the catalyst, reaction type, and key findings.

| Catalyst System | Reactant(s) | Product | Key Research Findings |

| Palladium on Carbon (Pd/C) | 3-nitro-4-fluorobenzoic acid, H₂ | This compound | High yield and selectivity in the reduction of the nitro group. |

| Palladium on Carbon (Pd/C) | Methyl 3-nitro-4-fluorobenzoate, H₂ | Methyl 3-amino-4-fluorobenzoate | Selective conversion of the nitro group without affecting the ester or fluorine. |

| Palladium on Carbon (Pd/C) | 3-nitro-4-fluorobenzoic boric acid, H₂ | 3-amino-4-fluorobenzoic boric acid | Effective for the synthesis of the boric acid derivative. google.com |

| Copper powder / Copper(I) oxide | 2-bromobenzoic acid, Aniline | N-phenylanthranilic acid | Chemo- and regioselective amination without protection of the carboxylic acid. nih.gov |

| Rhodium(III) complex | Benzoic acid, Isocyanate | N-substituted phthalimide | Atom-economical, one-step cascade cyclization via C-H activation. researchgate.net |

| Rhodium(II) acetate | α-diazo-β-ketoester, Amide/Carboxylic acid | α-amido/α-carboxylic-β-ketoester | Efficient N-H and O-H insertion reactions under mild conditions. organic-chemistry.org |

Spectroscopic Characterization and Advanced Analytical Techniques in 3 Amino 4 Fluorobenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular structure elucidation of 3-Amino-4-fluorobenzoic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in this compound. chemicalbook.com The spectrum displays distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the amino, fluoro, and carboxylic acid substituents on the benzene (B151609) ring. vulcanchem.com The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the compound's structural integrity.

| Proton | Chemical Shift (δ) in ppm |

| Aromatic Protons | Signals for the two aromatic protons are observed. |

| Amino Protons | Signals corresponding to the amino group are present. |

| Carboxylic Acid Proton | A signal for the carboxylic acid proton is identifiable. |

This table presents expected ¹H NMR signals for this compound based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. chemicalbook.com The spectrum reveals seven distinct carbon signals, with the fluorine substitution causing characteristic splitting patterns due to C-F coupling. vulcanchem.com The chemical shifts of the aromatic carbons are particularly informative, indicating the influence of the electron-donating amino group and the electron-withdrawing fluorine and carboxyl groups. The carboxylate carbon also exhibits a characteristic chemical shift.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1 (C-COOH) | ~167 |

| C2 (C-NH₂) | ~140 |

| C3 (C-F) | ~150 (doublet, ¹JCF) |

| C4 (CH) | ~115 (doublet, ²JCF) |

| C5 (CH) | ~125 (doublet, ³JCF) |

| C6 (CH) | ~118 (doublet, ⁴JCF) |

| COOH | ~170 |

This table presents predicted ¹³C NMR chemical shifts and coupling for this compound based on analogous compounds and general substituent effects.

Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique used to confirm the presence and environment of the fluorine atom in this compound. This method is particularly sensitive to the electronic environment around the fluorine nucleus. The spectrum is expected to show a single resonance, and its chemical shift provides valuable information about the electronic effects of the adjacent amino and carboxylic acid groups. vulcanchem.com Changes in the fluorine environment, for instance during a chemical reaction, can be effectively monitored using ¹⁹F NMR.

| Nucleus | Expected Chemical Shift (δ) in ppm |

| ¹⁹F | A single resonance signal is expected. |

This table indicates the expected observation in a ¹⁹F NMR spectrum for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound. nih.govnanoient.org The IR spectrum typically shows characteristic absorption bands for the N-H stretching vibrations of the amino group around 3400-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid group is expected to appear around 1700 cm⁻¹. Raman spectroscopy also provides valuable information, with the FT-Raman spectrum recorded in the Stokes region using a Nd:YAG laser for excitation. nanoient.org A detailed interpretation of both IR and Raman spectra can be achieved through potential energy distribution (PED) analysis. nanoient.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in IR |

| Amino (N-H) | Stretching | 3400-3300 |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

This table highlights key expected vibrational frequencies in the IR spectrum of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₇H₆FNO₂, corresponding to a molecular weight of approximately 155.13 g/mol . nih.govchemspider.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which is calculated to be 155.03825660 Da. nih.gov Electrospray ionization (ESI) is a common technique used to generate molecular ions for analysis. The study of the fragmentation patterns of the molecular ion provides further structural information. researchgate.net

| Parameter | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | nih.govchemspider.com |

| Molecular Weight | ~155.13 g/mol | nih.govchemspider.com |

| Exact Mass | 155.03825660 Da | nih.gov |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In a co-crystal of a related compound, 2-aminobenzothiazol with 4-fluorobenzoic acid, single-crystal X-ray diffraction analysis revealed a monoclinic space group P21/c. eurjchem.comeurjchem.com The crystal structure was stabilized by N–H···O and O-H···O hydrogen bonds, forming supramolecular structures. eurjchem.com Similar analyses can be applied to this compound to elucidate its crystal packing and intermolecular forces.

| Crystallographic Parameter | Value (for a related co-crystal) | Source |

| Crystal System | Monoclinic | eurjchem.comeurjchem.com |

| Space Group | P21/c | eurjchem.comeurjchem.com |

| a (Å) | 11.7869(14) | eurjchem.com |

| b (Å) | 4.0326(5) | eurjchem.com |

| c (Å) | 27.625(3) | eurjchem.com |

| β (°) | 92.731(10) | eurjchem.com |

| V (ų) | 1311.6(3) | eurjchem.com |

| Z | 4 | eurjchem.com |

This table presents crystallographic data for a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid as a reference for the type of data obtained from XRD analysis.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a molecule's solid-state structure. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. This information reveals the definitive molecular geometry, conformation, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.goveurjchem.com

While specific single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature, the analysis of closely related structures, such as the co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazol, illustrates the type of detailed information obtained from this method. eurjchem.comeurjchem.com In such studies, researchers can determine the crystal system, space group, and unit cell dimensions, which are fundamental crystallographic parameters. eurjchem.com For instance, the analysis of a co-crystal involving 4-fluorobenzoic acid revealed a monoclinic crystal system with a P21/c space group. eurjchem.com This level of detail is essential for understanding structure-property relationships.

Table 1: Example of Single-Crystal X-ray Diffraction Data for a Co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic Acid eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

| Note: This data is for a related compound, 4-fluorobenzoic acid, in a co-crystal and serves to illustrate the output of a single-crystal XRD analysis. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and rapid technique used for the characterization of polycrystalline materials. units.it It is exceptionally important in pharmaceutical and chemical research for identifying the crystalline phase of a bulk sample and assessing its purity. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

In the context of this compound, PXRD would be used to confirm that a synthesized batch consists of the desired crystalline form and is free from amorphous content or other crystalline impurities. The experimental pattern obtained can be compared with a simulated pattern generated from single-crystal XRD data or matched against entries in crystallographic databases.

Furthermore, variable-temperature PXRD (VT-PXRD) is a powerful tool for studying thermally induced phenomena, such as phase transitions between different polymorphic forms or the process of cocrystallization. nih.govucl.ac.uk This method allows for the real-time monitoring of structural changes as a function of temperature. nih.gov For many organic compounds, identifying and controlling polymorphism is critical as different crystalline forms can exhibit distinct physical properties. ucl.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the observed absorption bands primarily arise from π → π* transitions associated with the benzene ring. rsc.org

The spectrum of benzoic acid, the parent compound, shows characteristic absorption bands. rsc.org The positions and intensities of these bands in this compound are modulated by the presence of the amino (-NH₂) and fluoro (-F) substituents on the aromatic ring. These groups can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). Studies on similar molecules, such as organotin(IV) complexes of 2-amino-4-fluorobenzoic acid, have identified intra-ligand transitions, demonstrating the utility of this technique in characterizing the electronic structure of the ligand itself. researchgate.netresearchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Benzoic Acid and a Related Isomer

| Compound | Solvent/Phase | λmax (nm) | Transition Type (Tentative Assignment) | Reference |

| Benzoic Acid | Water (pH 2.5) | ~230, ~273 | π → π | rsc.org |

| 2-Amino-4-fluorobenzoic acid | DMSO | 200-250 | n → π | researchgate.net |

| Note: This table provides reference data to illustrate the expected absorption regions. The exact λmax for this compound would need to be determined experimentally. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound. nih.govresearchgate.net

For this compound, with the molecular formula C₇H₆FNO₂, the theoretical elemental composition can be precisely calculated. A successful synthesis and purification would yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical percentages, thereby validating the compound's composition. eurjchem.com

Table 3: Theoretical Elemental Composition of this compound (C₇H₆FNO₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 155.13 | 54.20% |

| Hydrogen | H | 1.008 | 155.13 | 3.90% |

| Fluorine | F | 18.998 | 155.13 | 12.25% |

| Nitrogen | N | 14.007 | 155.13 | 9.03% |

| Oxygen | O | 15.999 | 155.13 | 20.62% |

| Note: Calculations are based on the molecular weight of 155.13 g/mol . indofinechemical.comfishersci.se |

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-4-fluorobenzoic acid, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. mdpi.comfaccts.de For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its equilibrium geometry. mdpi.com

The optimization process refines bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. faccts.de The resulting structure for this compound would feature a nearly planar benzene (B151609) ring, with the amino (-NH2) and carboxylic acid (-COOH) groups potentially showing slight out-of-plane deviations due to steric and electronic interactions. The analysis provides precise geometric parameters that are foundational for all other computational studies.

| Parameter | Description | Typical Predicted Value (Å or °) |

|---|---|---|

| C-F Bond Length | Distance between the carbon and fluorine atoms on the aromatic ring. | ~1.35 Å |

| C-N Bond Length | Distance between the carbon of the aromatic ring and the nitrogen of the amino group. | ~1.40 Å |

| C=O Bond Length | Distance of the carbonyl double bond in the carboxylic acid group. | ~1.21 Å |

| C-O Bond Length | Distance of the C-OH single bond in the carboxylic acid group. | ~1.36 Å |

| C-C-N-H Dihedral Angle | Torsion angle describing the planarity of the amino group relative to the ring. | Slightly non-planar (~5-15°) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.0 to -7.0 eV | Region of electron donation; susceptibility to electrophilic attack. |

| LUMO | -1.0 to -2.0 eV | Region of electron acceptance; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge accumulation.

In an MEP map of this compound, distinct regions of interest are identifiable:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically found around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the amino group and the fluorine atom.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. They are concentrated around the hydrogen atoms of the carboxylic acid and amino groups.

Neutral Potential (Green): These regions, typically the carbon backbone of the aromatic ring, have a relatively neutral charge.

MEP analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, which are vital for understanding the compound's behavior in biological systems and crystal packing. researchgate.netmdpi.com

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are critical for determining the supramolecular structure and biological activity of a molecule. The NCI index is a computational method that visualizes these weak interactions in real space. biorxiv.orgjussieu.fr

The analysis is based on the electron density (ρ) and its reduced density gradient (s). The results are often presented as 3D isosurfaces and 2D Reduced Density Gradient (RDG) plots. mdpi.comchemrxiv.org

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds. For this compound, these would be expected between the carboxylic acid proton and a neighboring acceptor, or involving the amino group hydrogens.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions, which would be present across the surface of the aromatic ring.

Red Isosurfaces: Signify strong repulsive interactions (steric clashes), which might appear in crowded regions of a molecular dimer or crystal.

The corresponding RDG plot shows spikes at low density values, with the sign of the second Hessian eigenvalue (λ₂) distinguishing between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. mdpi.comjussieu.fr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions that contribute to molecular stability. beilstein-journals.org

For this compound, NBO analysis can quantify the stabilization energy arising from interactions such as:

The delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the benzene ring.

The delocalization of oxygen lone pairs from the carboxyl group into adjacent antibonding orbitals.

These donor-acceptor interactions are evaluated using second-order perturbation theory, where a higher stabilization energy (E(2)) indicates a stronger interaction. beilstein-journals.org This analysis helps explain the electronic effects of the amino and fluoro substituents on the aromatic system's stability and reactivity. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C)ring | High (> 20) |

| LP (2) Ocarbonyl | σ* (C-C)ring | Moderate (~2-5) |

| π (C=C)ring | π* (C=C)ring | High (> 15) |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to create statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjocpr.com These models use molecular descriptors—numerical values representing physicochemical properties—to predict the activity of new, untested compounds. For derivatives of benzoic acid, QSAR models have successfully linked descriptors like hydrophobicity, electronic parameters, and shape indices to antimicrobial or anti-inflammatory activities. nih.govnih.govthieme-connect.com

For this compound, a QSAR study would involve:

Synthesizing a series of related analogues.

Measuring their biological activity (e.g., enzyme inhibition).

Calculating various molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area) using DFT.

Developing a mathematical equation (e.g., through multiple linear regression) that relates the descriptors to the activity. researchgate.net

Quantitative Structure-Metabolism Relationship (QSMR) is a specialized subset of QSAR that focuses on predicting a compound's metabolic fate. wur.nl The introduction of fluorine is a common strategy to block metabolic pathways and enhance drug stability. annualreviews.orgresearchgate.net A QSMR study could help predict how this compound is metabolized by enzymes like cytochrome P450, using computational models to identify likely sites of oxidation or conjugation and how the fluorine atom influences these processes. wur.nlnih.gov

Prediction of Metabolic Fate based on Physicochemical Properties

The metabolic fate of a compound is intrinsically linked to its physicochemical properties. For this compound, computational methods can predict these properties, offering a preliminary assessment of its likely metabolic stability and pathways. Key properties include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. chemscene.com

The presence of a fluorine atom in the structure of this compound is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability. innospk.com The strong carbon-fluorine bond is less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism. This can lead to an extended half-life in biological systems.

While direct metabolic studies on this compound are not extensively documented in the provided search results, studies on related hydrazone derivatives indicate that hydrolysis is a potential metabolic pathway. For instance, the in vivo metabolism of 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide results in the formation of 4-fluorobenzoic acid through hydrolysis. researchgate.net This suggests that the core benzoic acid structure can be a metabolic product. The amino group of this compound may undergo phase II metabolism reactions, such as acetylation or glucuronidation.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6FNO2 | innospk.comnih.gov |

| Molecular Weight | 155.13 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | chemscene.comnih.gov |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Complexity | 163 | nih.gov |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific molecular docking studies focusing solely on this compound were not found, research on its derivatives highlights the utility of this approach. For example, derivatives of 4-fluorobenzoic acid have been synthesized and subjected to molecular docking studies to evaluate their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. thieme-connect.com In these studies, the fluorinated benzamide (B126) moiety interacts with amino acid residues within the enzyme's active site gorge. thieme-connect.com The modeling revealed that different derivatives could adopt either bent or extended conformations within the active site of butyrylcholinesterase. thieme-connect.com

Similarly, molecular docking has been employed in the study of co-crystals involving 4-fluorobenzoic acid to understand their potential biological activities, such as anticancer effects. eurjchem.com These studies demonstrate that the 4-fluorobenzoic acid scaffold can be effectively modeled to predict interactions with biological targets. eurjchem.com The amino and carboxyl groups of this compound, along with the fluorine atom, are key features for establishing hydrogen bonds and other electrostatic interactions with receptor sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment. MD simulations can be used to assess the stability of a ligand-receptor complex predicted by docking or to understand the conformational landscape of a molecule in solution.

For compounds related to this compound, MD simulations have been applied to understand their behavior. For instance, MD simulations of para-amino benzoic acid (PABA) in aqueous solutions have been used to investigate the stability of its polymorphic forms. researchgate.net Such studies can elucidate the role of solvent in stabilizing different conformations and aggregation states. researchgate.net

In the context of drug design, MD simulations of derivatives of 4-fluorobenzoic acid have been used to assess the stability of fluorine-mediated interactions within a target's binding pocket. A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. Furthermore, MD simulations can reveal the influence of solute-solvent interactions on properties like solubility, as demonstrated in studies of 4-fluorobenzoic acid in various solvents. researchgate.net These simulations help in understanding how the molecule interacts with its surrounding medium, which is crucial for formulation and delivery. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in crystalline solids. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal). By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

A study on the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid utilized Hirshfeld surface analysis to investigate the intermolecular interactions. eurjchem.comscite.aieurjchem.com The analysis is based on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. eurjchem.com

Applications of 3 Amino 4 Fluorobenzoic Acid in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3-Amino-4-fluorobenzoic acid is a valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients. innospk.com Its functional groups—the amino and carboxylic acid moieties—allow for a variety of chemical transformations such as esterification and amide bond formation, which are fundamental in constructing intricate molecular architectures. innospk.com

A significant application of this compound is in the synthesis of its ester derivatives, which then serve as key intermediates. For instance, this compound can be directly esterified with methanol, often using catalysts like sulfuric acid, to produce methyl 3-amino-4-fluorobenzoate. This methyl ester is a documented intermediate in the synthesis of certain kinase inhibitors, such as Dabrafenib, a drug used in the treatment of specific types of cancer.

Furthermore, the ethyl ester derivative, this compound ethyl ester, has been identified as a linker. biosynth.com In this capacity, it is used to connect a drug molecule to another entity, as seen in its use with the analgesic tautomycin. biosynth.com The stability and reactivity of these intermediates make this compound a crucial starting material in the pharmaceutical industry for creating advanced therapeutic agents. innospk.com

Design and Synthesis of Bioactive Molecules

The structural framework of this compound is a versatile scaffold for the development of novel bioactive molecules. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in drug design. innospk.com Researchers have utilized this compound to explore a range of pharmacological activities.

Development of Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. iucr.org The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway through the production of prostaglandins.

Research into novel indoline (B122111) derivatives synthesized from precursors like 4-fluoro phenyl isothiocyanate has shown promising anti-inflammatory activity. biosynth.com The in vitro anti-inflammatory potential of these compounds was evaluated using a standard anti-denaturation assay, which measures the inhibition of protein denaturation, a hallmark of inflammation.

| Compound | Inhibition of Protein Denaturation (IC50 µg/ml) | Reference |

|---|---|---|

| Indoline Derivative 4a | 62.2 | biosynth.com |

| Indoline Derivative 4b | 60.7 | biosynth.com |

| Indoline Derivative 5a | 97.8 | biosynth.com |

| Diclofenac (B195802) Sodium (Standard) | 54.2 | biosynth.com |

The results indicate that certain derivatives exhibit potent inhibition comparable to the standard drug, diclofenac sodium, highlighting the potential of the this compound scaffold in developing new anti-inflammatory drugs. biosynth.com

Synthesis of Analgesic Compounds

The analgesic potential of this compound has been explored, with some research suggesting its analgesic effect may stem from its ability to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain perception. tandfonline.com Its ethyl ester derivative has been specifically used as a linker to attach drug molecules to the known analgesic, tautomycin. biosynth.com

While direct studies on this compound itself are limited, research on structurally similar compounds provides insight into the potential of this chemical family. For example, derivatives of the related compound, 3-bromo-4-fluorobenzoic acid, have been synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing method in animal models.

| Compound Series | Analgesic Activity (% Inhibition) | Reference |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) derivatives (4a-f) | 15.65% - 27.71% | |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives (7a-f) | 25.61% - 48.48% | |

| Ibuprofen (Standard) | 60.48% |

These findings suggest that the halogenated aminobenzoic acid core is a promising template for designing new analgesic agents.

Exploration in Anticancer Agent Development

This compound and its derivatives are actively being explored for their potential in developing new anticancer agents. innospk.com The rationale behind this exploration lies in the ability of its derivatives to interact with various biological targets implicated in cancer progression. lookchem.com

Schiff bases, which are compounds formed by the reaction of the amino group of this compound with aldehydes, have been a particular focus. mdpi.comportico.org Metal complexes of these Schiff bases are of interest due to their potential to overcome multidrug resistance issues seen with current chemotherapeutics. portico.org For instance, a cobalt-sodium complex with a Schiff base derived from 2-amino-4-fluorobenzoic acid and 3-methoxysalicylaldehyde was found to inhibit the proliferation of human breast cancer MDA-MB-231 cells by acting as a proteasome inhibitor, leading to apoptosis.

Furthermore, various heterocyclic derivatives have demonstrated significant cytotoxic activity against several cancer cell lines.

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Fluorinated amino acid derivative (1b) | MCF-7 (Breast) | 11.63 µM | tandfonline.com |

| Fluorinated amino acid derivative (1b) | HepG2 (Liver) | 34.10 µM | tandfonline.com |

| Imidazo[1,2-a]pyridine derivatives | MDA-MB-231 (Breast) | Low micromolar range | biosynth.com |

| Benzamide (B126) derivative | MCF-7 (Breast) | 0.31 mM (related compound) | dntb.gov.ua |

These studies underscore the value of this compound as a scaffold for generating diverse chemical entities with promising anticancer properties.

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and derivatives of this compound have shown potential in this field. mdpi.com For example, methyl 3-amino-4-fluorobenzoate has been investigated for its effects on bacterial growth. lookchem.com

Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Methyl 3-amino-4-fluorobenzoate | Staphylococcus aureus | 32 - 128 | lookchem.com |

| Escherichia coli | 32 - 128 | lookchem.com |

Additionally, Schiff bases formed from 3-amino-4-(trifluoromethoxy)benzoic acid have been proposed for antimicrobial studies. mdpi.com Other research has explored fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues, finding that specific substitution patterns lead to significant antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant isolates (MRSA). researchgate.net

Antioxidant Activity Studies

Oxidative stress is implicated in numerous diseases, making the development of new antioxidants a key research goal. While direct studies on the antioxidant properties of this compound are not extensively documented, research on structurally related fluorinated benzoic acids provides valuable insights.

For example, a study on Schiff bases and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. dntb.gov.uarsc.org

| Compound (Derivative of 4-fluorobenzoic acid) | DPPH Radical Scavenging Activity (IC50 µM) | Reference |

|---|---|---|

| Schiff Base 4a | 40.90 ± 1.92 | dntb.gov.uarsc.org |

| Schiff Base 4b | 34.77 ± 1.03 | dntb.gov.uarsc.org |

| Schiff Base 4f | 25.57 ± 7.41 | dntb.gov.uarsc.org |

| Oxadiazole 5a | 52.67 ± 4.98 | dntb.gov.uarsc.org |

| Vitamin C (Standard) | 19.39 ± 12.57 | dntb.gov.uarsc.org |

The results showed that several derivatives possess moderate to good antioxidant activity. dntb.gov.uarsc.org Schiff base ligands, in general, are recognized as potential antioxidants capable of scavenging free radicals. These findings suggest that the fluorinated benzoic acid scaffold, including derivatives of this compound, represents a promising area for the discovery of new antioxidant compounds.

Role of Fluorine in Enhancing Biological Activity and Stability

The introduction of fluorine into drug candidates, a strategy known as fluorination, is a widely used approach in medicinal chemistry to enhance the therapeutic properties of molecules. tandfonline.combohrium.comnih.gov The presence of a fluorine atom in the structure of this compound imparts several advantageous characteristics to molecules that incorporate this building block. innospk.com These benefits stem from the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. tandfonline.com

One of the primary advantages of incorporating fluorine is the enhancement of metabolic stability. benthamscience.comnih.gov The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes in the body. tandfonline.com By strategically placing a fluorine atom at a metabolically vulnerable site within a drug molecule, chemists can block this breakdown, leading to a longer half-life and improved bioavailability of the drug. bohrium.comnih.gov

Furthermore, fluorine substitution can modulate the physicochemical properties of a compound, such as its lipophilicity. nih.gov Increased lipophilicity can improve a drug's ability to permeate cell membranes, which is crucial for reaching its target within the body. nih.govnih.gov The highly electronegative nature of fluorine can also alter the electron distribution within a molecule, which can influence its pKa (a measure of acidity). bohrium.com Adjusting the pKa can affect a compound's solubility, absorption, and ability to bind to its target protein. bohrium.comnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism. | tandfonline.combohrium.combenthamscience.com |

| Lipophilicity | Generally increased, which can enhance membrane permeability. | nih.gov |

| pKa | Can be altered due to fluorine's high electronegativity, affecting solubility and binding. | bohrium.comnih.gov |

| Binding Affinity | Can be increased without significant steric hindrance. | tandfonline.combohrium.com |

Modulation of Enzyme Activity and Protein Interactions

This compound and its derivatives can play a significant role in modulating the activity of enzymes and other protein interactions, a key aspect of drug action. The functional groups present in this molecule—the amino group, the carboxylic acid, and the fluorine atom—can all participate in interactions with biological macromolecules. chemimpex.com These interactions can either inhibit or enhance the function of a target protein.

The strategic placement of the fluorine atom on the benzoic acid ring can influence the electronic properties of the entire molecule, thereby affecting how it interacts with its biological target. innospk.com This modulation of electronic properties can be a powerful tool for medicinal chemists to fine-tune the potency and selectivity of a drug candidate. Research has shown that fluorinated compounds are used in studies of enzyme inhibition and protein interactions to better understand these fundamental biological processes at a molecular level. chemimpex.comsolubilityofthings.com

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a large family of enzymes primarily responsible for the metabolism of drugs and other foreign compounds (xenobiotics) in the body. researchgate.net The interaction of drug molecules with CYP enzymes is a critical consideration in drug development, as it can affect a drug's efficacy and potential for drug-drug interactions.

Fluorinated compounds, including derivatives of this compound, have been shown to interact with and modulate the activity of CYP enzymes. For instance, some fluorinated benzoates have demonstrated strong binding to CYP3A4, a major human drug-metabolizing enzyme, with inhibitory effects. vulcanchem.com The fluorine atom can enhance binding to the enzyme's active site through hydrophobic interactions. vulcanchem.com

Prodrug Design and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often used to overcome various challenges in drug development, such as poor solubility, low bioavailability, or lack of target specificity. This compound and its derivatives can be valuable components in the design of prodrugs.

The carboxylic acid group of this compound can be chemically modified to form an ester or an amide linkage with another molecule. nih.gov This linkage can serve as a "prodrug linker" that is designed to be cleaved by specific enzymes present at the target site, such as in tumor tissues. nih.gov For example, an ester moiety can be hydrolyzed by esterase enzymes in the plasma, releasing the active drug. vulcanchem.com

One notable application is in antibody-directed enzyme prodrug therapy (ADEPT), a strategy for cancer treatment. nih.gov In this approach, an antibody that specifically targets cancer cells is linked to an enzyme. A prodrug, designed to be activated only by this enzyme, is then administered. This ensures that the cytotoxic drug is released predominantly at the tumor site, minimizing damage to healthy tissues. Fluorinated benzoic acid derivatives have been synthesized as potential prodrugs for use in ADEPT. nih.gov For instance, the activating effect of the carboxyl group can be masked by forming an amide bond with glutamic acid, which can then be cleaved by the enzyme carboxypeptidase G2 delivered to the tumor by a monoclonal antibody. nih.gov

Applications of 3 Amino 4 Fluorobenzoic Acid in Material Science and Polymer Chemistry

Specialty Polymer Formulation

3-Amino-4-fluorobenzoic acid serves as a key monomer or co-monomer in the formulation of specialty polymers. Its bifunctional nature, with an amine group at one position and a carboxylic acid group at another, allows it to be incorporated into polymer backbones through reactions like polycondensation, leading to the formation of polyamides or other complex structures. The presence of the fluorine atom on the aromatic ring is particularly significant. Fluorinated polymers are well-regarded for their enhanced performance characteristics, and incorporating monomers like this compound can improve the thermal stability, and chemical inertness of the resulting polymer. While direct examples for this specific isomer are specialized, analogous compounds like 2-Amino-4-fluorobenzoic acid are noted for their use in creating specialty polymers and resins.

Coatings with Enhanced Properties

In the field of material science, fluorinated compounds are used to develop coatings with enhanced performance. Monomers such as this compound can be integrated into polymer resins used for coatings. The inclusion of fluorine can lower the surface energy of the coating, leading to improved hydrophobicity (water repellency) and oleophobicity (oil repellency). Furthermore, the high bond strength of the carbon-fluorine bond contributes to superior thermal and UV degradation resistance, making these coatings more durable in harsh environments. Related dichlorinated and fluorinated benzoic acids have been investigated for their potential in developing corrosion-resistant coatings. lookchem.com

Synthesis of Fluorinated Poly(imide benzoxazole)s